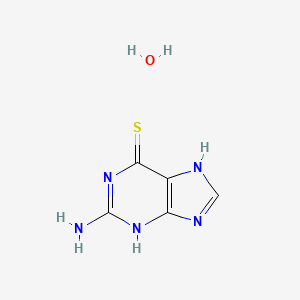

Thioguanine (TN)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thioguanine (TN) is a useful research compound. Its molecular formula is C5H7N5OS and its molecular weight is 185.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thioguanine (TN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioguanine (TN) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acute Lymphoblastic Leukemia (ALL)

Thioguanine is commonly used in combination chemotherapy regimens for ALL. A study demonstrated that thioguanine significantly contributes to the treatment efficacy in pediatric patients. The monitoring of DNA-thioguanine nucleotide levels can serve as a therapeutic marker for optimizing treatment doses and minimizing toxicity, especially in patients with genetic variants affecting drug metabolism .

Table 1: Efficacy of Thioguanine in Pediatric ALL

| Study | Patient Population | Dosage | Response Rate | Adverse Events |

|---|---|---|---|---|

| 71 patients | Variable | 53% at 12 months | 44% mild events | |

| 114 patients | 20 mg/d | 53% effective | 8% discontinued |

Inflammatory Bowel Disease (IBD)

Thioguanine has emerged as a first-line therapy for patients with IBD, particularly those who are naïve to thiopurines. A study involving 108 patients indicated that thioguanine maintained corticosteroid-free remission in a significant proportion over a year . The safety profile was acceptable, with most adverse events being manageable.

Table 2: Outcomes of Thioguanine Therapy in IBD

| Time Point | Sustained Remission (%) | Adverse Events (%) |

|---|---|---|

| 3 months | 69% | 11% |

| 6 months | 61% | - |

| 12 months | 45% | - |

Anti-Inflammatory and Immunosuppressive Effects

Thioguanine has been studied for its potential use beyond oncology and IBD. Its immunosuppressive effects make it a candidate for treating various autoimmune disorders. Research indicates that it may inhibit specific pathways related to inflammation and immune response .

Case Study: Pediatric ALL Treatment

A cohort study monitored DNA-thioguanine nucleotide levels in pediatric patients undergoing treatment with thiopurines. The results indicated that patients with NUDT15 gene variants had higher variability in drug metabolism, suggesting that personalized dosing based on genetic profiling could enhance therapeutic outcomes while reducing toxicity .

Case Study: IBD Management

In a prospective study on IBD patients treated with thioguanine, sustained remission rates were observed alongside a low incidence of severe adverse events. The findings support the use of thioguanine as a long-term management option for IBD, particularly when traditional therapies fail .

Análisis De Reacciones Químicas

Metabolic Activation Pathway

Thioguanine requires intracellular activation to exert cytotoxic effects. The process involves:

-

Conversion to thioguanosine monophosphate (TGMP) via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .

-

Phosphorylation to thioguanine nucleotides (TGNs) , which incorporate into DNA/RNA .

-

Competing inactivation pathways :

Key Enzymes in Thioguanine Metabolism

| Enzyme | Role | Effect on Cytotoxicity |

|---|---|---|

| HGPRT | Activates 6-TG to TGMP | Increases TGN incorporation |

| TPMT | Methylates thiopurines | Reduces active metabolites |

| XDH | Oxidizes 6-TG to 6-thiouric acid | Decreases bioavailability |

Mechanism of Action

Thioguanine’s cytotoxicity arises from:

-

DNA/RNA incorporation : TGNs substitute guanine nucleotides, causing mismatches and strand breaks .

-

Purine synthesis inhibition : TGMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (rate-limiting enzyme) .

-

IMP dehydrogenase blockade : Prevents conversion of inosinic acid to xanthylic acid, disrupting nucleotide pools .

DNA Incorporation and Cytotoxicity

Studies quantify DNA-thioguanine nucleotides (DNA-TGN) as a biomarker for therapeutic efficacy:

DNA-TGN Levels in Pediatric ALL Patients

| Parameter | Range/Outcome |

|---|---|

| DNA-TGN concentration | 1.0–903.1 fmol/μg DNA |

| Correlation with 6MP dose | Significant (P<0.001) |

| NUDT15 variants | Higher variability in TGN |

Enzymatic Inactivation by TPMT

TPMT polymorphisms critically influence thioguanine’s efficacy and toxicity:

Genotype-Dependent Cytotoxicity in Astrocytes

| Tpmt Genotype | IC₅₀ (µM TG) | DNA Damage (Tail Moment) |

|---|---|---|

| Wild-type | 50.2 | 12.1 ± 1.8 |

| Heterozygous | 28.4 | 18.6 ± 2.3 |

| Deficient | 15.7 | 24.9 ± 3.1 |

Low TPMT activity correlates with increased DNA damage and sensitivity to thioguanine .

Degradation and Excretion Products

Thioguanine undergoes extensive hepatic metabolism and renal excretion:

| Metabolite | Excretion Pathway |

|---|---|

| 6-Thioxanthine | Urine (75% in 24h) |

| S-Methyl-6-thioxanthine | Urine |

| 6-Thiouric acid | Urine |

| Inorganic sulfate | Urine |

Clinical Pharmacokinetics

-

Interpatient variability : TGN concentrations vary due to TPMT/NUDT15 polymorphisms, affecting dosing .

-

DNA-TGN monitoring : Higher DNA-TGN levels correlate with reduced relapse risk in ALL .

Thioguanine’s efficacy hinges on its metabolic activation, DNA incorporation, and competition with inactivation pathways. Genetic profiling (TPMT/NUDT15) and DNA-TGN monitoring are critical for optimizing therapeutic outcomes while minimizing toxicity.

Propiedades

Fórmula molecular |

C5H7N5OS |

|---|---|

Peso molecular |

185.21 g/mol |

Nombre IUPAC |

2-amino-3,7-dihydropurine-6-thione;hydrate |

InChI |

InChI=1S/C5H5N5S.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H2 |

Clave InChI |

RRKKTSWGAZWFBM-UHFFFAOYSA-N |

SMILES canónico |

C1=NC2=C(N1)C(=S)N=C(N2)N.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.